An In-Depth Technical Guide to Nα-Acetyl-D-arginine (Ac-D-Arg-OH)
An In-Depth Technical Guide to Nα-Acetyl-D-arginine (Ac-D-Arg-OH)
Prepared by: Gemini Senior Application Scientist
Introduction: The Significance of Stereochemistry and N-Terminal Modification
In the landscape of peptide chemistry and drug development, subtle molecular modifications can lead to profound changes in biological activity, stability, and therapeutic potential. Nα-Acetyl-D-arginine (Ac-D-Arg-OH) is a prime example of such a molecule. It is a synthetic derivative of the naturally occurring amino acid L-arginine, distinguished by two critical alterations: the acetylation of the alpha-amino group and the inversion of its stereochemistry from the L- to the D-configuration.[]
The N-terminal acetylation provides a neutral, stable cap, while the D-configuration offers significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[] These features make Ac-D-Arg-OH a valuable building block and research tool for scientists developing novel peptide-based therapeutics, exploring structure-activity relationships, and designing enzyme inhibitors.[] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and key applications for researchers and drug development professionals.
Chemical Identity and Structure
A precise understanding of a molecule's structure is foundational to its application. Ac-D-Arg-OH is characterized by a pentanoic acid backbone with an acetamido group at the C2 position and a guanidino group at the C5 position.
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IUPAC Name: (2R)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid[]
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Synonyms: Nα-acetyl-D-arginine, N-acetyl-D-arginine, N2-Acetyl-D-arginine, Acetyl-D-arginine[]
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CAS Number: 2389-86-8[]
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Molecular Formula: C₈H₁₆N₄O₃[]
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Molecular Weight: 216.24 g/mol []
The key structural features are the chiral center at the alpha-carbon (C2), which has the R-configuration (D-form), and the strongly basic guanidinium group on the side chain. The positive charge of the guanidinium group at physiological pH is crucial for many of its biological interactions.
Stereochemistry: The "D" Advantage
The use of a D-amino acid is a strategic choice in peptide design. Most endogenous proteases and peptidases are chiral catalysts, evolved to recognize and cleave peptide bonds between L-amino acids. By incorporating Ac-D-Arg-OH, a resulting peptide becomes significantly less susceptible to this enzymatic breakdown, leading to a longer biological half-life—a critical attribute for therapeutic agents.[]
Physicochemical Properties
The physical properties of Ac-D-Arg-OH dictate its handling, formulation, and application in experimental settings. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | White to off-white powder or crystals | [][2] |
| Melting Point | 270°C | [] |
| Solubility | Soluble in DMSO.[][3] Soluble in water.[2] | [][2][3] |
| Storage Temperature | Room Temperature (RT) or 2-8°C. For long-term, -20°C is recommended. | [][4][5][6] |
| Predicted Density | 1.39 ± 0.1 g/cm³ | [] |
Note: Solubility in aqueous buffers can be pH-dependent due to the ionizable carboxyl and guanidinium groups. For peptides containing basic residues like arginine, slightly acidic conditions can improve solubility.[7]
Synthesis and Quality Control
Protocol: Synthesis of Ac-D-Arg-OH
The most common laboratory synthesis involves the direct acetylation of D-arginine. The primary challenge is the selective acetylation of the α-amino group without modifying the highly nucleophilic guanidinium side chain.
Principle: This procedure uses acetic anhydride as the acetylating agent under controlled pH conditions. The α-amino group is more nucleophilic than the guanidinium group at a moderately basic pH, allowing for selective reaction.
Materials:
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D-Arginine (H-D-Arg-OH)
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Acetic Anhydride
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Sodium Hydroxide (NaOH) or other suitable base
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Hydrochloric Acid (HCl) for pH adjustment
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Deionized Water
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Ice bath
Step-by-Step Methodology:
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Dissolution: Dissolve D-Arginine in a known volume of deionized water in a flask placed in an ice bath to maintain a low temperature (0-5°C).
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pH Adjustment: Slowly add a solution of NaOH to raise the pH of the D-arginine solution to approximately 8-9. This deprotonates the α-amino group, increasing its nucleophilicity.
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Acetylation: While vigorously stirring and maintaining the temperature and pH, add acetic anhydride dropwise. The pH will drop as acetic acid is produced; use the NaOH solution to maintain the pH within the 8-9 range. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching & Acidification: Once the reaction is complete, carefully acidify the solution with HCl to a pH of ~3-4. This protonates the carboxyl group and helps in the subsequent purification.
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Purification: The product can be purified by recrystallization or ion-exchange chromatography to remove unreacted starting materials and salts.
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Drying: The purified product is dried under vacuum to yield Ac-D-Arg-OH as a white powder.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of Ac-D-Arg-OH.
Quality Control and Characterization
Confirming the identity and purity of the final product is a critical, self-validating step.
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High-Performance Liquid Chromatography (HPLC): Used to assess purity. A single sharp peak indicates a high degree of purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the acetyl group is correctly attached and the backbone is intact.
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Mass Spectrometry (MS): Provides an accurate molecular weight, confirming the elemental composition of C₈H₁₆N₄O₃.
Applications in Research and Drug Development
Ac-D-Arg-OH is not merely an academic curiosity; it is a functional tool with diverse applications in the biomedical sciences.[]
Peptide Synthesis
The primary application of Ac-D-Arg-OH is as a foundational building block in solid-phase or solution-phase peptide synthesis.[][4] Its N-acetylated form makes it suitable for use as an N-terminal residue in a peptide sequence. The D-configuration, as previously mentioned, is instrumental in creating peptide analogs with enhanced stability against enzymatic degradation, a strategy widely used to convert a biologically active peptide into a viable drug candidate.[]
Structure-Activity Relationship (SAR) Studies
In drug design, SAR studies are crucial for optimizing a lead compound. By substituting an L-arginine residue with Ac-D-Arg-OH in a peptide, researchers can probe the importance of the N-terminal charge and the stereochemistry at that position for target binding and biological activity. This helps in mapping the pharmacophore and refining the molecular design.[]
Development of Cell-Penetrating Peptides (CPPs)
Arginine-rich peptides are well-known for their ability to cross cellular membranes. Ac-D-Arg-OH can be incorporated into the design of novel CPPs.[] These peptides act as molecular couriers, delivering therapeutic cargoes such as small molecules, nucleic acids, or proteins into cells, which is a significant challenge in drug delivery.[] The stability conferred by the D-amino acid is particularly advantageous for these applications.
Antimicrobial Research
The compound is also explored for its potential antimicrobial properties.[] Many naturally occurring antimicrobial peptides are cationic and contain arginine. Synthetic peptides incorporating Ac-D-Arg-OH are being investigated for their ability to disrupt microbial membranes or inhibit essential microbial enzymes, opening new avenues for developing agents against bacterial and viral pathogens.[]
Conclusion
Nα-Acetyl-D-arginine is a specialized chemical entity whose value lies in the strategic combination of N-terminal blockage and D-stereochemistry. This design imparts stability and unique interaction properties, making it an indispensable tool for peptide chemists and pharmaceutical scientists. From enhancing the pharmacokinetic profile of peptide drugs to serving as a probe in fundamental biochemical research, Ac-D-Arg-OH provides a reliable and effective means to modulate molecular properties for advanced therapeutic and research applications. Its continued use in the development of next-generation peptide-based technologies is assured.
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